Benzene, 1-methoxy-3-(1-pentynyl)-

Description

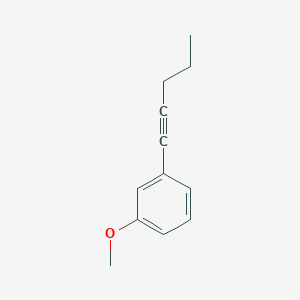

Benzene, 1-methoxy-3-(1-pentynyl)- is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the 1-position and a 1-pentynyl group (-C≡C-CH₂CH₂CH₃) at the 3-position. The methoxy group is an electron-donating, ortho/para-directing substituent, while the pentynyl group, an alkyne chain, introduces sp-hybridized carbon atoms that influence electronic conjugation and reactivity. This compound is of interest in synthetic organic chemistry, particularly in cyclization reactions and as a precursor for pharmaceuticals or materials science applications.

Properties

CAS No. |

445424-00-0 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-methoxy-3-pent-1-ynylbenzene |

InChI |

InChI=1S/C12H14O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h6,8-10H,3-4H2,1-2H3 |

InChI Key |

QNAVHKQZVKQPHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-3-(1-pentynyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 1-methoxybenzene (anisole) with a pentynyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the methoxy group activates the benzene ring towards electrophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-3-(1-pentynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Introduction of alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-methoxy-3-(1-pentynyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-3-(1-pentynyl)- involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to electrophilic attack.

Nucleophilic Addition: The alkyne group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues and their substituent effects:

Key Observations :

- Methoxy Group Dominance : In compounds like 1-methoxy-3-(methoxymethyl)benzene, the electron-donating methoxy groups enhance ring activation, favoring electrophilic substitution at ortho/para positions .

- Electron-Withdrawing Groups : The nitro group in 1-methoxy-3-[(1E)-2-nitro-1-propenyl]benzene dominates directing behavior, making the ring less reactive toward electrophiles except at meta positions .

- Fluorinated Substituents : The trifluoromethoxy group (-OCF₃) in 1-methoxy-3-(trifluoromethoxy)benzene withdraws electron density via induction, deactivating the ring and directing substituents to meta positions .

Reactivity in Organic Reactions

- Cyclization Reactions : The pentynyl group in the target compound may participate in gold-catalyzed cyclizations, similar to 1-methoxy-3-(7-methyl-5-(phenylsulfonyl)oct-6-en-2-yn-1-yl)benzene, which undergoes enyne cyclization to form complex heterocycles .

- Degradation Pathways : In studies on 4-methoxy-2-nitroaniline, the nitro group is replaced by -OH under hydrolytic conditions, enhancing reactivity . For the pentynyl group, oxidative degradation (e.g., to carboxylic acids) or hydration (to ketones) may occur, differing from nitro or methoxymethyl substituents.

Physical and Chemical Properties

- Molecular Weight and Solubility : The pentynyl derivative (assumed MW: ~172 g/mol) is heavier than 1-methoxy-3-(methoxymethyl)benzene (152.19 g/mol) but lighter than propenyloxy-propynyl analogues (202.25 g/mol) . Longer alkyne chains may reduce water solubility compared to methoxymethyl or nitropropenyl derivatives.

- Boiling/Melting Points: Electron-withdrawing groups (e.g., -NO₂, -OCF₃) increase melting points due to dipole interactions, while alkynyl groups may lower them due to reduced symmetry.

Stability and Spectroscopic Characteristics

- Stability : The pentynyl group is susceptible to oxidation (e.g., to carboxylic acids) and hydration, whereas methoxymethyl or trifluoromethoxy derivatives are more hydrolytically stable.

- Spectroscopy: NMR: The sp-hybridized carbons in the pentynyl group would show distinct ¹³C NMR signals (~70–100 ppm for C≡C). IR: A strong C≡C stretch (~2100–2260 cm⁻¹) differentiates it from nitro (-NO₂: ~1520 cm⁻¹) or methoxymethyl (-OCH₃: ~2830 cm⁻¹) compounds.

Biological Activity

Benzene, 1-methoxy-3-(1-pentynyl)-, also known as 1-methoxy-3-(phenylethynyl)benzene, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

- Chemical Formula : C15H12O

- Molecular Weight : 224.26 g/mol

- Structure : The compound features a methoxy group and a phenylethynyl substituent on a benzene ring, which may contribute to its biological activity.

Antibacterial Activity

Research indicates that various derivatives of benzene compounds exhibit notable antibacterial properties. A study highlighted the antibacterial efficacy of several aromatic compounds, where the presence of functional groups such as methoxy and ethynyl significantly influenced their activity against specific bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Anticancer Activity

The anticancer potential of benzene derivatives has been widely studied. In particular, the compound's ability to inhibit cancer cell proliferation has been documented. For instance, a petroleum ether extract containing similar compounds demonstrated significant anti-cancer activity against MCF-7 cells with an IC50 value of 13.49 µg/mL.

Case Study: Anticancer Effects

A recent study evaluated the cytotoxic effects of various benzene derivatives on different cancer cell lines. The findings indicated that:

- MCF-7 Cells : Significant inhibition was observed.

- HeLa Cells : Moderate inhibition was noted.

These results suggest that benzene derivatives may have selective cytotoxic effects depending on the cell type.

The biological activities of benzene, 1-methoxy-3-(1-pentynyl)- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Many benzene derivatives induce oxidative stress in bacterial and cancer cells.

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Membrane Disruption : Antibacterial activity is often linked to the disruption of bacterial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.